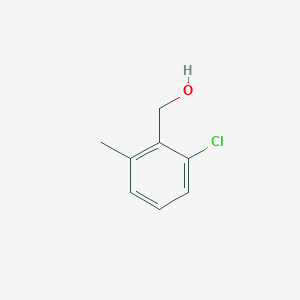

(2-Chloro-6-methylphenyl)methanol

Description

Contextualizing Arylmethyl Alcohols in Organic Synthesis

Arylmethyl alcohols, also known as benzylic alcohols, are a class of organic compounds where a hydroxyl group is attached to a carbon atom that is directly bonded to an aromatic ring. novintrades.com Benzyl (B1604629) alcohol (C₆H₅CH₂OH) is the simplest member of this class. novintrades.comwikipedia.org These alcohols are of great interest in organic synthesis due to the reactivity of the benzylic position.

The carbon-oxygen bond in arylmethyl alcohols can be readily cleaved, and the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. vaia.com This stability facilitates a variety of substitution and elimination reactions. For instance, benzyl alcohol reacts with hydrogen chloride to form benzyl chloride much more rapidly than a simple primary alcohol like ethanol (B145695) forms chloroethane. vaia.com

Furthermore, the hydroxyl group of arylmethyl alcohols can be oxidized to form aldehydes or carboxylic acids, making them versatile starting materials for a range of functional group transformations. novintrades.comyoutube.com They also participate in esterification reactions with carboxylic acids to form benzyl esters, which are valuable as protecting groups in multi-step syntheses because they can be easily removed by mild hydrogenolysis. wikipedia.org

The arylation of allyl alcohols, a reaction catalyzed by palladium complexes, is another important transformation that highlights the utility of this class of compounds in forming new carbon-carbon bonds. researchgate.net This method has been applied to the synthesis of various β-arylated carbonyl compounds. researchgate.net

Significance of Substituted Phenylmethanol Structures in Chemical Sciences

The introduction of substituents onto the phenyl ring of phenylmethanol dramatically influences the compound's physical and chemical properties. These substitutions can alter the electronic environment of the aromatic ring and the reactivity of the benzylic alcohol moiety.

For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the hydroxyl group and the stability of any intermediate carbocations formed during reactions. ncert.nic.in This, in turn, can influence the reaction pathways and the types of products formed.

Substituted phenylmethanols are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net The specific substitution pattern on the aromatic ring is often key to the desired biological activity. For instance, research has shown that derivatives of (2-Chloro-6-methylphenyl)methanol may exhibit cytotoxic effects against various human cancer cell lines.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIYFJNPRFWSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 Methylphenyl Methanol

Conventional Synthetic Pathways

Conventional methods for the synthesis of (2-Chloro-6-methylphenyl)methanol are well-documented and rely on fundamental organic transformations. These pathways typically involve the reduction of a corresponding carbonyl compound or the use of organometallic reagents to construct the carbon framework.

One of the most direct and common methods for synthesizing this compound is through the reduction of its corresponding aldehyde, 2-chloro-6-methylbenzaldehyde (B74664). This transformation is typically accomplished using a mild reducing agent.

The reduction of the aldehyde group is often carried out with sodium borohydride (B1222165) (NaBH₄) in an alcohol-based solvent such as methanol (B129727) or ethanol (B145695). The reaction generally proceeds under mild conditions, often at temperatures between 0 and 5°C, to yield the desired product. For purification, techniques like column chromatography using a silica (B1680970) gel stationary phase and a hexane/ethyl acetate (B1210297) gradient, or fractional distillation under reduced pressure, are employed to achieve high purity of over 98%.

Alternatively, the synthesis can start from the corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. This multi-step approach first involves the reduction of the carboxylic acid to the aldehyde, which is then further reduced to the alcohol. While less direct, this route is also a viable synthetic strategy. researchgate.net A related synthesis involves the reduction of a benzoate (B1203000) ester, such as methyl 2-chloro-6-methylbenzoate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netchemicalbook.com

Table 1: Reduction Reactions for this compound Synthesis

| Starting Material | Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Chloro-6-methylbenzaldehyde | Sodium borohydride (NaBH₄) | Methanol or Ethanol | 0–5°C | This compound |

Organometallic reagents, such as Grignard and organolithium compounds, provide powerful tools for carbon-carbon bond formation and are instrumental in synthesizing the precursors to this compound. These reagents act as potent nucleophiles. masterorganicchemistry.com

A notable application involves the use of a Grignard reagent to introduce the methyl group onto the aromatic ring. For instance, 2-chloro-6-fluorobenzaldehyde (B137617) can be converted into its n-butylimine derivative, which then reacts with two equivalents of methylmagnesium chloride in THF. researchgate.net Subsequent hydrolysis yields 2-chloro-6-methylbenzaldehyde, the direct precursor to the target alcohol. researchgate.net This intermediate can then be reduced as described in the previous section.

Another organometallic strategy is ortholithiation. 2-Chlorobenzoic acid can undergo ortho-lithiation using reagents like sec-butyllithium (B1581126) in the presence of TMEDA (tetramethylethylenediamine). researchgate.net The resulting organolithium species can then be quenched with an electrophile like methyl iodide to introduce the methyl group at the 6-position, forming 2-chloro-6-methylbenzoic acid, which can then be reduced to the desired alcohol. researchgate.net

Table 2: Organometallic Approaches to Precursors of this compound

| Starting Material | Organometallic Reagent | Electrophile/Subsequent Reagents | Intermediate Product |

|---|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde (as n-butylimine) | Methylmagnesium chloride | Hydrolysis | 2-Chloro-6-methylbenzaldehyde |

Nucleophilic substitution reactions are fundamental in organic synthesis. In the context of synthesizing derivatives related to this compound, nucleophilic displacement of a chloro group on an aromatic ring is a potential strategy, although direct synthesis of the target alcohol via this method is less common. For example, the synthesis of various 4-substituted quinolinones proceeds through the nucleophilic substitution of a chloro group on 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com This demonstrates the feasibility of such reactions on chloro-substituted aromatic systems.

While a direct nucleophilic substitution to form this compound is not a primary route, related chemistries are employed in the synthesis of more complex molecules that contain the (2-chloro-6-methylphenyl) moiety. google.com These complex syntheses often involve the reaction of 2-chloro-6-methylaniline (B140736) with other molecules, where the aniline (B41778) itself can be prepared through various methods, including those involving diazotization reactions. google.comgoogle.comgoogle.com

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.

Transition metal catalysis offers elegant solutions for the synthesis of substituted aromatic compounds. A key example relevant to the synthesis of a precursor for this compound is the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene. researchgate.net This reaction efficiently introduces a carbonyl group to form methyl 2-chloro-6-methylbenzoate. The reaction proceeds smoothly even at a high substrate-to-palladium ratio, making it suitable for large-scale preparations. researchgate.net The resulting ester can then be readily reduced to this compound.

More broadly, photoredox catalysis represents a modern approach for the selective reduction of carboxylic acids to aldehydes, which could be applied to 2-chloro-6-methylbenzoic acid. rsc.org This method often utilizes an iridium-based photocatalyst and a hydrosilane reducing agent. rsc.org

The molecule this compound possesses a plane of symmetry that bisects the aromatic ring and the hydroxymethyl group. The benzylic carbon atom is bonded to the substituted phenyl ring, a hydroxyl group, and two hydrogen atoms. As this carbon is not bonded to four different groups, it is not a stereocenter. Consequently, this compound is an achiral molecule and does not exist as enantiomers.

Therefore, considerations of stereoselective synthesis to produce a single enantiomer of this specific compound are not applicable. The carbon atom of the hydroxymethyl group is, however, prochiral. This means that if one of the two benzylic hydrogen atoms were to be replaced by a different group (for example, deuterium), the resulting molecule would be chiral. In such a hypothetical case, stereoselective methods would be necessary to control the synthesis of the (R) or (S) enantiomer. However, for the synthesis of this compound itself, stereoselectivity at the benzylic carbon is not a factor.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves a holistic approach that considers all aspects of a chemical process, from the choice of starting materials to the energy consumption and the generation of waste. Key principles that are particularly relevant to the synthesis of this compound include maximizing atom economy, utilizing less hazardous chemical syntheses, employing safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. jocpr.com

Catalytic hydrogenation, another method for this reduction, can exhibit a very high atom economy as it involves the direct addition of hydrogen gas. jocpr.com The efficiency of this method, however, is dependent on the catalyst's activity and selectivity.

To illustrate the concept, a simplified comparison of atom economy for two potential synthetic steps is presented in the table below.

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reduction of Aldehyde | 2-Chloro-6-methylbenzaldehyde, [H] | This compound | None (in ideal catalytic hydrogenation) | 100% |

| Grignard Reaction | 2-Chloro-6-methyl-magnesium halide, Formaldehyde | This compound | Magnesium halide salts | < 100% |

Note: This is a simplified representation. The actual atom economy would depend on the specific reagents and reaction conditions.

Use of Less Hazardous Chemical Syntheses

Traditional reduction methods for converting aldehydes to alcohols often employ metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). While effective, these reagents can be hazardous to handle and generate stoichiometric amounts of metal salts as waste.

A greener alternative is catalytic transfer hydrogenation. This method uses a catalyst, often a transition metal complex, to transfer hydrogen from a safe and readily available donor molecule, such as isopropanol (B130326) or formic acid, to the aldehyde. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net This approach avoids the use of high-pressure hydrogen gas and hazardous metal hydrides. Research on ruthenium and other transition metal catalysts has shown high efficiency and selectivity for the reduction of aromatic aldehydes under mild conditions. nih.govresearchgate.net

Safer Solvents and Auxiliaries

The choice of solvent is a critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. The search for safer alternatives is a key area of green chemistry research. For the synthesis of this compound, greener solvent options could include:

Water: While the reactants may have low solubility, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. industrylinqs.com Its solvating power can be tuned by adjusting pressure and temperature.

Ionic Liquids: These are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution and exposure risks. Their properties can be tailored by modifying the cation and anion, potentially leading to enhanced reaction rates and selectivities.

Design for Energy Efficiency

Microwave-assisted synthesis is one approach to improve energy efficiency. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not widely reported, the application of this technology to similar reductions of aromatic aldehydes has shown promising results. Furthermore, optimizing heat integration in large-scale production processes can lead to substantial energy savings. uliege.be

Use of Renewable Feedstocks

While the direct synthesis of this compound from renewable feedstocks is a long-term goal, green chemistry principles encourage the use of starting materials derived from renewable sources. For instance, the methanol used in some synthetic routes could be produced from biomass or captured carbon dioxide, creating a more sustainable process. industrylinqs.com

Biocatalysis

Enzymes are highly specific and efficient catalysts that operate under mild conditions, typically in aqueous environments. The use of alcohol dehydrogenases (ADHs) for the reduction of aldehydes to alcohols is a well-established green methodology. While specific studies on the biocatalytic reduction of 2-chloro-6-methylbenzaldehyde are limited, the broad substrate scope of many ADHs suggests that a suitable enzyme could be identified or engineered for this transformation. This approach would offer high selectivity, reduce the need for protecting groups, and operate under environmentally benign conditions.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases, the specific experimental spectroscopic data required for a detailed analysis of this compound is not publicly available at this time. Extensive queries for ¹H NMR, ¹³C NMR, 2D-NMR, Infrared (IR), and Raman spectra of this compound (CAS No. 77206-89-4) did not yield the necessary research findings to construct the requested detailed article.

While general principles of spectroscopic interpretation are well-established, the generation of a scientifically accurate and authoritative article as per the provided outline is contingent on the availability of published experimental data for this compound. The creation of such an article with detailed tables of chemical shifts, coupling constants, and vibrational frequencies would require access to peer-reviewed studies or spectral database entries that specifically report on this compound.

Information on similarly structured molecules, such as 2-methylbenzyl alcohol or other chlorinated and methylated phenyl derivatives, is available. However, direct extrapolation of their spectral data to this compound would not meet the required standard of scientific accuracy for the detailed analysis requested.

Therefore, it is not possible to provide the article on the "Spectroscopic and Structural Characterization of this compound" with the specified detailed content and data tables at this time.

Spectroscopic and Structural Characterization of 2 Chloro 6 Methylphenyl Methanol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides the accurate mass of a molecule with high precision, which allows for the determination of its elemental formula. The molecular formula of (2-Chloro-6-methylphenyl)methanol is C₈H₉ClO. chemsrc.com The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Based on its molecular formula, the calculated monoisotopic mass of this compound is 156.03400 Da. chemsrc.com Experimental HRMS analysis is expected to yield a value in very close agreement with this theoretical mass, confirming the elemental composition. Due to the presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any chlorine-containing fragments, with a second peak [M+2]⁺ at two mass units higher and about one-third the intensity of the [M]⁺ peak. miamioh.edudocbrown.info

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Adducts |

| C₈H₉ClO | 156.03400 | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

This table is based on theoretical calculations. Experimental values may vary slightly.

Fragmentation Pattern Analysis for Structural Elucidation

Electron impact (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information for structural elucidation. For this compound, several characteristic fragmentation pathways are anticipated based on the functional groups present.

The primary fragmentation pathways for alcohols often involve alpha-cleavage and dehydration. libretexts.orglibretexts.org Alpha-cleavage in this compound would involve the cleavage of the bond between the phenyl ring and the hydroxymethyl group, although this is less favorable than the loss of the entire hydroxymethyl group. A more likely fragmentation is the loss of a hydroxyl radical (•OH, mass 17) or a water molecule (H₂O, mass 18) from the molecular ion. libretexts.org

The presence of a benzyl (B1604629) alcohol moiety suggests a prominent fragment corresponding to the loss of the hydroxyl group to form a stable benzylic cation. However, the most characteristic fragmentation for benzyl alcohols is often the loss of the entire -CH₂OH group or parts of it. A significant peak is expected at m/z 125/127, corresponding to the [M-CH₂OH]⁺ fragment, which is the 2-chloro-6-methylphenyl cation.

Furthermore, the C-Cl bond is relatively weak and can undergo cleavage, leading to the loss of a chlorine radical (•Cl, mass 35 or 37). docbrown.info This would result in a fragment ion at m/z 121. Another possibility is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, leading to fragments at m/z 141/143.

Table 2: Predicted Major Mass Spectral Fragments of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 156 | [C₈H₉³⁵ClO]⁺ | - |

| 139 | [C₈H₈³⁵Cl]⁺ | •OH |

| 138 | [C₈H₇³⁵Cl]⁺• | H₂O |

| 125 | [C₇H₆³⁵Cl]⁺ | •CH₂OH |

| 121 | [C₈H₉O]⁺ | •Cl |

| 91 | [C₇H₇]⁺ | •Cl, •CH₂O |

This table represents predicted fragmentation patterns based on the chemical structure and known fragmentation of similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture (If Applicable)

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the following discussion on its potential solid-state structure is based on the known behavior of analogous molecules, particularly substituted benzyl alcohols.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound contains key functional groups that are expected to dictate its crystal packing and intermolecular interactions. These include the hydroxyl (-OH) group, the aromatic phenyl ring, and the chloro and methyl substituents.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly probable that this compound molecules would form extensive intermolecular hydrogen bonds. brainly.com These interactions would likely involve the hydroxyl group of one molecule interacting with the hydroxyl group of a neighboring molecule, forming chains or cyclic motifs. brainly.com This is a dominant interaction in the crystal structures of many alcohols and phenols. nih.gov

π-π Stacking: The presence of the aromatic phenyl ring introduces the possibility of π-π stacking interactions. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings. The extent and geometry of these interactions would be influenced by the steric hindrance and electronic effects of the chloro and methyl substituents on the ring.

Computational and Theoretical Investigations of 2 Chloro 6 Methylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For (2-Chloro-6-methylphenyl)methanol, these methods can predict its geometry, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations would map the potential energy surface to find the global minimum, which corresponds to the most stable conformation. This optimized geometry is crucial as it forms the basis for all other computational property predictions.

Once the geometry is optimized, DFT is used to calculate the electronic structure. This involves determining the distribution of electron density throughout the molecule. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the phenyl ring creates a complex electronic environment. DFT can precisely map these electronic effects, revealing regions of high and low electron density, which are critical for understanding the molecule's reactivity. For instance, similar calculations on related phenolic compounds have been used to understand their antimicrobial properties.

Table 1: Example of DFT-Calculated Geometrical Parameters for a Substituted Phenyl Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-C (Aromatic) | 1.390 - 1.405 | ||

| C-CH3 | 1.510 | ||

| C-CH2OH | 1.520 | ||

| C-C-Cl | 121.5 | ||

| C-C-CH3 | 122.0 | ||

| Cl-C-C-C | 180.0 | ||

| CH3-C-C-C | 180.0 |

Note: This table is illustrative and does not represent actual calculated data for this compound, but rather typical values for similar structures.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic properties. These calculations are valuable for benchmarking DFT results and for investigating systems where DFT may not be as reliable. For this compound, ab initio calculations could be employed to obtain a very precise value for properties such as the dipole moment, polarizability, and ionization energy.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they are central to chemical reactivity. ossila.com

HOMO : This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (i.e., its nucleophilicity). ossila.com For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atom of the hydroxymethyl group.

LUMO : This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (i.e., its electrophilicity). ossila.com The LUMO is often an antibonding orbital. ossila.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and chemical reactions.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. faccts.de It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. faccts.de For this compound, NBO analysis would quantify the electron density on each atom and describe the nature of the C-Cl, C-C, and C-O bonds, providing a detailed picture of the intramolecular interactions.

Table 2: Example of Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Highest energy level occupied by electrons; electron donor capability. |

| LUMO | -1.25 | Lowest energy level unoccupied by electrons; electron acceptor capability. |

| HOMO-LUMO Gap | 7.25 | Indicator of chemical stability and reactivity. |

Note: These values are hypothetical and serve to illustrate the output of a molecular orbital analysis.

Conformational Analysis and Energetics

The this compound molecule has rotational freedom, primarily around the C-C bond connecting the hydroxymethyl group to the phenyl ring. Conformational analysis involves systematically exploring these rotations to identify the different possible spatial arrangements (conformers) and their relative energies. Due to steric hindrance from the adjacent chloro and methyl groups, the rotation of the methanol (B129727) group is likely restricted. Computational methods can be used to calculate the energy of each conformer, thereby identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, which serves as an intermediate in organic synthesis , one could model its conversion to other products. For example, the oxidation of the methanol group to an aldehyde could be investigated.

This modeling involves:

Identifying Reactants and Products : Defining the starting material and the final product of the reaction.

Locating the Transition State (TS) : The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computational methods are used to find the geometry and energy of the TS.

Calculating Activation Energy : The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

By characterizing the transition states for different possible reaction pathways, chemists can predict which reaction is most likely to occur and under what conditions.

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the structure of a compound. For this compound, these predictions are highly valuable.

NMR Spectroscopy : Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted shifts are highly sensitive to the electronic environment of each nucleus. By comparing the calculated NMR spectrum with an experimental one, one can confirm the molecular structure and assign the observed peaks to specific atoms in the molecule.

IR Spectroscopy : Infrared (IR) spectroscopy measures the vibrations of chemical bonds. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to specific bond stretches, bends, and wags. For example, the calculations would predict characteristic frequencies for the O-H stretch of the alcohol, the C-Cl stretch, and various vibrations of the aromatic ring.

Reactivity and Chemical Transformations of 2 Chloro 6 Methylphenyl Methanol

Reactions of the Hydroxyl Group

The primary reaction site of (2-chloro-6-methylphenyl)methanol is the hydroxyl (-OH) group of the hydroxymethyl substituent. This group can undergo oxidation, esterification, etherification, and nucleophilic substitution reactions.

Oxidation to Corresponding Carbonyl Compounds

The hydroxymethyl group of this compound can be oxidized to form the corresponding aldehyde, 2-chloro-6-methylbenzaldehyde (B74664), or further to the carboxylic acid, 2-chloro-6-methylbenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

A variety of modern and classical oxidizing agents can be employed for this transformation. For instance, Swern oxidation conditions, using dimethyl sulfoxide (B87167) (DMSO) activated by reagents like oxalyl chloride or cyanuric chloride, provide a mild and efficient method for converting primary alcohols to aldehydes. organic-chemistry.org Another effective method involves the use of 2-Iodoxybenzenesulfonic acid, which can be generated in situ and is a highly active catalyst for the oxidation of alcohols to carbonyl compounds. organic-chemistry.org

The use of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst in the presence of a co-oxidant is a well-established and green method for the selective oxidation of primary alcohols to aldehydes. d-nb.infoorganic-chemistry.org This method often prevents over-oxidation to the carboxylic acid. d-nb.info For example, a TEMPO-catalyzed reaction with 1-chloro-1,2-benziodoxol-3(1H)-one as the terminal oxidant in ethyl acetate (B1210297) can efficiently convert various alcohols to their corresponding carbonyl compounds at room temperature. organic-chemistry.orgorganic-chemistry.org Mechanochemical methods, such as ball milling in the presence of air, have also been developed as an eco-friendly protocol for the TEMPO-based oxidation of alcohols to aldehydes and ketones. d-nb.info

| Oxidizing System | Product | Key Features |

| Swern Oxidation (DMSO, activator) | 2-Chloro-6-methylbenzaldehyde | Mild conditions, avoids over-oxidation. organic-chemistry.org |

| 2-Iodoxybenzenesulfonic acid/Oxone | 2-Chloro-6-methylbenzaldehyde/acid | Highly active and selective catalyst system. organic-chemistry.org |

| TEMPO/Co-oxidant | 2-Chloro-6-methylbenzaldehyde | Green, selective for aldehyde formation. d-nb.infoorganic-chemistry.org |

| Trichloroisocyanuric acid/TEMPO | 2-Chloro-6-methylbenzaldehyde | Direct conversion to α-chloro aldehydes is possible. sci-hub.ru |

Esterification and Etherification Reactions

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid or a coupling agent.

Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. However, for primary alcohols like this compound, acid-catalyzed dehydration to form an ether can occur via an SN2 mechanism, where one alcohol molecule nucleophilically attacks another protonated alcohol molecule. learncbse.in

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (OH-). libretexts.org Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonating the alcohol in the presence of a strong acid, forming a good leaving group (H₂O). libretexts.orglibretexts.org The subsequent reaction can then proceed via either an SN1 or SN2 mechanism, depending on the structure of the alcohol. libretexts.org For primary alcohols like this compound, the reaction with hydrogen halides generally proceeds through an SN2 mechanism. libretexts.orglibretexts.org

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into an alkyl halide. libretexts.org These reagents transform the hydroxyl group into a much better leaving group, such as a chlorosulfite (–OSOCl) or a dibromophosphite (–OPBr₂), which is then readily displaced by a nucleophile in an SN2 reaction. libretexts.org Another approach involves converting the alcohol to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl). libretexts.org The resulting tosylate is an excellent leaving group and can readily undergo nucleophilic substitution. libretexts.org

A mechanochemical protocol has also been developed for the nucleophilic substitution of alcohols using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) as an activator. nih.gov This method allows for the conversion of alcohols into reactive O-alkyl isouronium salts, which can then react with various nucleophiles. nih.gov

Reactions Involving the Aromatic Ring

The aromatic ring of this compound can participate in electrophilic aromatic substitution and metal-catalyzed coupling reactions. The directing effects of the chloro, methyl, and hydroxymethyl substituents influence the position of substitution.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group in a benzyl (B1604629) alcohol can activate the benzene (B151609) ring towards electrophilic substitution due to its +R (resonance) effect, which increases electron density at the ortho and para positions. learncbse.in However, in this compound, the positions ortho and para to the hydroxymethyl group are already substituted. The chloro group is an ortho, para-directing but deactivating group, while the methyl group is an ortho, para-directing and activating group. The interplay of these electronic and steric effects will determine the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, nitration using a mixture of concentrated nitric and sulfuric acids would likely lead to the introduction of a nitro group at one of the vacant positions on the ring, with the precise location influenced by the combined directing effects of the existing substituents. learncbse.inyoutube.com

Metal-Catalyzed Coupling Reactions at the Aryl Halide Position

The chloro substituent on the aromatic ring provides a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. In these reactions, a palladium or other transition metal catalyst facilitates the coupling of the aryl chloride with a suitable reaction partner, such as a boronic acid (Suzuki), an alkene (Heck), or an amine (Buchwald-Hartwig). The specific conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

Derivatization Strategies of this compound

The reactivity of the hydroxymethyl group on the this compound scaffold makes it a versatile starting point for the synthesis of a wide array of derivatives. These derivatization strategies are primarily aimed at creating novel molecular scaffolds that incorporate the (2-chloro-6-methylphenyl) moiety, a structural feature present in various biologically active compounds.

Synthesis of Novel Scaffolds Featuring the (2-Chloro-6-methylphenyl) Moiety

The (2-chloro-6-methylphenyl) group is a key component in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The parent alcohol, this compound, can be synthesized by the reduction of 2-chloro-6-methylbenzaldehyde using agents like sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent. chemicalbook.com Once formed, the hydroxymethyl group serves as a reactive handle for further chemical transformations.

A primary strategy involves the incorporation of this moiety into heterocyclic systems, which are known to exhibit diverse biological activities. For instance, derivatives featuring tetrazolinone and thiazole-pyrimidine rings have been developed. The synthesis of such complex molecules often involves multi-step reaction sequences. For example, the related compound 2-chloro-6-methylaniline (B140736) can be used as a starting material to create tyrosine kinase inhibitors like Dasatinib through a series of reactions. google.com While not starting from the alcohol directly, this highlights the utility of the (2-chloro-6-methylphenyl) core in building sophisticated pharmaceutical scaffolds. google.com

General synthetic approaches to create novel scaffolds from chloro-aryl precursors often involve:

Amide Couplings: Linking the chloro-aryl moiety to other molecular fragments. acs.org

Cross-Coupling Reactions: Such as the Heck coupling, to form new carbon-carbon bonds. acs.org

Heterocycle Formation: Using the functional groups on the phenyl ring to build or attach heterocyclic rings like thiazoles, pyrimidines, or thiadiazoles. nih.govresearchgate.net

These strategies allow for the construction of diverse and complex molecules designed for specific biological targets.

| Target Scaffold Type | Precursor Fragment Example | Key Reaction Type | Application Area |

| Tetrazolinone Derivatives | This compound | Heterocycle Formation | Agrochemical (Herbicides) |

| Thiazole-pyrimidine Hybrids | This compound | Heterocycle Formation | Pharmaceutical (Anticancer) |

| Bis-thiazole Scaffolds | 2-chloro-N-arylacetamide | Heterocycle Formation | Pharmaceutical (Antibacterial) nih.gov |

| 1,3,4-Thiadiazole Hybrids | 2-chloro-benzoyl derivative | Heterocycle Formation | Agrochemical (Insecticides) researchgate.net |

Exploration of Structure-Reactivity Relationships in Derivatives

The structural modifications introduced during derivatization significantly influence the chemical reactivity and biological activity of the resulting molecules. The electronic effects of the substituents on the phenyl ring and the nature of the attached functional groups are key determinants of these relationships.

Functional Group Transformations: The transformation of the parent hydroxymethyl group into other functionalities leads to profound changes in reactivity.

Acidity: Converting the hydroxymethyl group (-CH₂OH) to a ketone group results in a decrease in acidity, making the compound less reactive in proton-transfer reactions.

Solubility and Bioactivity: The incorporation of heterocyclic moieties can dramatically alter the molecule's properties. Thiazole-pyrimidine hybrids, for instance, show improved solubility in organic solvents like DMSO and methanol (B129727), a crucial factor for drug formulation and delivery. In contrast, tetrazolinone derivatives leverage the electron-deficient nature of the heterocycle to achieve potent herbicidal action.

The relationship between the molecular structure and the resulting activity is a central theme in the development of new chemical entities based on the (2-chloro-6-methylphenyl) scaffold.

| Derivative | Structural Modification | Impact on Reactivity/Properties |

| (2-Chloro-3-ethyl-6-fluorophenyl)methanol | Addition of Fluorine | Increases ring electronegativity, accelerating electrophilic substitution. |

| Ketone Analogue | -CH₂OH converted to C=O | Reduces acidity compared to the parent alcohol. |

| N-(2-Chloro-6-methylphenyl)-thiazole-pyrimidine | Addition of Thiazole-pyrimidine | Improves solubility in organic solvents. |

| 1-(2-Chloro-6-methylphenyl)-5(4H)-tetrazolinone | Addition of Tetrazolinone | Electron-deficient heterocycle confers herbicidal activity. |

2 Chloro 6 Methylphenyl Methanol As a Synthetic Intermediate and Building Block

Role in Multi-Step Organic Syntheses

The utility of (2-Chloro-6-methylphenyl)methanol as an intermediate is prominently demonstrated in the multi-step synthesis of high-value organic compounds, particularly in the pharmaceutical industry. Its structure serves as a crucial scaffold that is modified through a sequence of reactions to construct the final complex molecular architecture.

A significant example of its application is in the synthesis of potent kinase inhibitors used in oncology. Derivatives of this compound are key precursors to sophisticated drug molecules. For instance, it is a recognized intermediate in the pathway to synthesizing Dasatinib, a dual Src/Abl kinase inhibitor. The synthesis involves converting this compound into more complex structures, such as N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide, which is a direct precursor to the final drug. exlibrisgroup.com This multi-step process highlights the importance of the initial this compound framework in achieving the target molecule.

Beyond pharmaceuticals, this compound also serves as an intermediate in the development of agrochemicals. Research has shown that derivatives of this compound can be transformed into compounds with significant biological activity relevant to agriculture. For example, the synthesis of certain tetrazolinone derivatives originating from this intermediate has demonstrated potent herbicidal activity, particularly for use in paddy fields. This illustrates the role of this compound as a versatile starting point for creating structurally diverse molecules with specific industrial applications.

Table 1: Examples of this compound in Multi-Step Syntheses

| Final Product/Derivative Class | Industry | Role of this compound |

|---|---|---|

| Dasatinib (BMS-354825) | Pharmaceutical | Key intermediate for the N-(2-chloro-6-methylphenyl) portion of the kinase inhibitor. exlibrisgroup.com |

| Tetrazolinone Derivatives | Agrochemical | Starting material for the synthesis of active herbicidal agents. |

Building Block for Complex Aryl and Heterocyclic Systems

The structural features of this compound make it an ideal building block for the construction of complex aryl and heterocyclic systems. The term "building block" in this context refers to a molecule that provides a significant portion of the carbon skeleton and functionality of a larger, more intricate target molecule.

The synthesis of kinase inhibitors, such as the previously mentioned Dasatinib, is a prime example of its use as a building block for complex heterocyclic compounds. exlibrisgroup.com In this context, the (2-chloro-6-methylphenyl) moiety is a fundamental unit that is strategically combined with other heterocyclic rings, such as thiazole (B1198619) and pyrimidine, to create a molecule with the precise three-dimensional structure required for potent enzyme inhibition. exlibrisgroup.com The development of a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides as Src/Abl kinase inhibitors underscores the importance of the N-(2-chloro-6-methylphenyl) fragment in achieving high antiproliferative activity against cancer cell lines. exlibrisgroup.com

Furthermore, the reactivity of the hydroxymethyl group and the potential for substitution on the aromatic ring allow for the assembly of a variety of heterocyclic scaffolds. It is utilized in the synthesis of diverse heterocyclic compounds that are investigated for various biological activities. biosynth.com The strategic placement of the chloro and methyl groups influences the electronic properties and steric environment of the molecule, guiding subsequent reactions and ultimately affecting the biological profile of the final complex system.

Table 2: Heterocyclic Systems Derived from this compound

| Heterocyclic System | Application Area | Key Synthetic Insight |

|---|---|---|

| Thiazole-pyrimidine hybrids | Medicinal Chemistry | The (2-chloro-6-methylphenyl) group is a crucial component of potent kinase inhibitors like Dasatinib. exlibrisgroup.com |

| 1,2,6-Thiadiazinones | Medicinal Chemistry | Used as a scaffold in the design of novel kinase inhibitors for cancer therapy. nih.govnih.gov |

Precursor in the Synthesis of Substituted Aromatic Compounds

This compound is a valuable precursor for a wide array of substituted aromatic compounds. The existing substituents on the phenyl ring—a directing chloro group, an activating methyl group, and a reactive hydroxymethyl group—provide multiple handles for further chemical modification. This allows chemists to introduce additional functional groups and build up molecular complexity in a controlled manner.

The hydroxymethyl group (-CH₂OH) is readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a halomethyl group for subsequent nucleophilic substitution reactions. These transformations open up pathways to a multitude of other derivatives. For example, the oxidation to 2-chloro-6-methylbenzaldehyde (B74664) provides a key intermediate for various condensation reactions.

The aromatic ring itself can undergo further electrophilic substitution, with the existing chloro and methyl groups directing incoming substituents to specific positions. This controlled functionalization is crucial in synthetic strategies aimed at producing specific isomers of polysubstituted aromatic compounds. The synthesis of compounds like (2-Amino-6-chloro-3-methylphenyl)methanol demonstrates how the initial framework can be elaborated with additional functional groups like an amino group, creating new, versatile intermediates. biosynth.com These subsequent transformations are fundamental in exploring structure-activity relationships, where systematic modifications are made to a parent compound to optimize its desired properties, be it for pharmaceuticals, materials science, or other chemical applications. quimicaorganica.org

Analytical Method Development for 2 Chloro 6 Methylphenyl Methanol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of (2-Chloro-6-methylphenyl)methanol, allowing for its separation from impurities and matrix components. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity.

The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. A common approach involves using a C18 stationary phase, which provides effective retention for aromatic compounds. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. amazonaws.com The use of a buffer, like trifluoroacetic acid (TFA), helps to ensure consistent peak shapes and retention times by controlling the ionization state of any acidic or basic functional groups. amazonaws.com Detection is commonly performed using a UV-Vis detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. A wavelength of 220 nm is often selected for sensitive detection. amazonaws.com

A typical starting point for HPLC method development for this compound is presented in the table below. Further optimization of the gradient, flow rate, and column temperature may be required to resolve specific impurities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 RP column (e.g., YMC Pack ODS-A, 4.6 x 150 mm, 5 µm) amazonaws.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) amazonaws.com |

| Mobile Phase B | Methanol with 0.1% Trifluoroacetic Acid (TFA) amazonaws.com |

| Gradient | Linear gradient, e.g., 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis at 220 nm amazonaws.com |

| Injection Volume | 10 µL |

Method validation would subsequently be performed to demonstrate its suitability, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography (GC) is another powerful technique suitable for the analysis of this compound, given its sufficient volatility and thermal stability. GC is particularly effective for assessing purity and quantifying volatile impurities, including residual solvents and regioisomers.

In a typical GC method, the sample is dissolved in a suitable solvent and injected into the instrument, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. researchgate.net The column, often coated with a stationary phase like a waxy polyethylene (B3416737) glycol (e.g., ZB-WAXplus) or a phenyl-substituted polysiloxane, separates components based on their boiling points and interactions with the stationary phase. researchgate.netlongdom.org A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and linear response for carbon-containing compounds. degres.eu For definitive identification of impurities, a Mass Spectrometer (MS) can be used as the detector (GC-MS), providing mass-to-charge ratio information for each separated peak. nih.gov

The development of a GC method requires careful optimization of the oven temperature program to ensure efficient separation of the main compound from any closely eluting impurities. researchgate.net

Table 2: Representative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | e.g., Zebron ZB-WAXplus (30 m x 0.25 mm, 0.25 µm film) researchgate.net |

| Carrier Gas | Helium at a constant flow of 1 mL/min researchgate.net |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Diluent | Acetonitrile or Methanol longdom.org |

This method would be particularly useful for impurity profiling, as discussed in section 7.3.

Spectroscopic Quantification Methods

While chromatography coupled with UV or FID detection is the primary means of quantification, spectroscopic methods can also be applied. UV-Visible spectrophotometry can be used for direct quantification if this compound is the only absorbing species in a sample solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is another powerful tool. amazonaws.com By integrating the signal of a specific proton on the this compound molecule and comparing it to the integral of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved without the need for a specific reference standard of the analyte itself.

Purity Assessment and Impurity Profiling Methodologies

A critical aspect of analytical method development is the ability to assess the purity of this compound and to identify and quantify any impurities. Impurities can arise from the synthetic route (e.g., unreacted starting materials, by-products) or from degradation.

A common synthetic route to this compound is the reduction of 2-chloro-6-methylbenzaldehyde (B74664). Therefore, the starting aldehyde is a potential process-related impurity. More challenging to control are regioisomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring. These isomers often have very similar physical properties, making their separation and quantification difficult.

A validated, stability-indicating GC-FID method, similar to the one described in section 7.1.2, is an effective tool for impurity profiling. longdom.org Such a method can be developed to separate the main compound from its potential regioisomers and other related substances. The relative retention time (RRT) for each potential impurity can be established by injecting authentic samples of those compounds. A robust method should be able to quantify these impurities at very low levels, often with a specification limit of not more than 0.15 area% for any single unknown impurity. longdom.org

Table 3: Potential Regioisomeric Impurities of this compound

| Impurity Name | Position of Substituents (Cl, CH₃) |

| (2-Chloro-3-methylphenyl)methanol | 2-Chloro, 3-Methyl |

| (2-Chloro-4-methylphenyl)methanol | 2-Chloro, 4-Methyl |

| (2-Chloro-5-methylphenyl)methanol | 2-Chloro, 5-Methyl |

| (3-Chloro-2-methylphenyl)methanol | 3-Chloro, 2-Methyl |

| (4-Chloro-2-methylphenyl)methanol | 4-Chloro, 2-Methyl |

| (4-Chloro-3-methylphenyl)methanol | 4-Chloro, 3-Methyl |

For the identification of unknown peaks in a chromatogram, LC-MS is an invaluable tool. It combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weight of unknown impurities, which provides critical clues to their structure. amazonaws.com

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes

While established methods for synthesizing (2-Chloro-6-methylphenyl)methanol exist, typically involving the reduction of 2-chloro-6-methylbenzaldehyde (B74664), there is ongoing interest in developing more efficient, cost-effective, and environmentally friendly synthetic pathways. Future research could focus on:

Catalytic Hydrogenation: Investigating novel catalysts for the hydrogenation of the corresponding aldehyde or carboxylic acid, aiming for higher yields, selectivity, and milder reaction conditions.

Biocatalysis: Exploring the use of enzymes or whole-cell systems to catalyze the synthesis, which could offer high stereoselectivity and reduce the use of hazardous reagents.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and process control compared to traditional batch methods.

A recent patent highlights a method for preparing a related compound, 2-chloro-6-methylthiotoluene, from 2-chloro-6-aminotoluene, suggesting that diazotization reactions could be an area of exploration for novel synthetic routes to other derivatives. google.com

Advanced Spectroscopic Probes for Molecular Interactions

The study of how this compound and its derivatives interact with other molecules is crucial for understanding their potential applications. Advanced spectroscopic techniques can provide detailed insights into these non-covalent interactions.

Future research in this area could involve:

Fluorescence Spectroscopy: Designing and synthesizing fluorescent probes based on the this compound scaffold to study its binding and interaction with biological macromolecules like DNA and proteins. nih.gov Studies on similar molecules have used fluorescence to determine binding constants and modes of interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, to elucidate the three-dimensional structure of complexes formed between this compound derivatives and their binding partners.

Raman Spectroscopy: Employing Raman spectroscopy to investigate the vibrational modes of the molecule and how they are perturbed upon interaction with other species, providing information about the nature and strength of intermolecular forces.

Integration with Machine Learning for Predictive Chemical Design

The application of machine learning (ML) in chemistry is a rapidly growing field that can accelerate the discovery and design of new molecules with desired properties. arxiv.orgprinceton.edu For this compound, ML could be leveraged in several ways:

Predicting Physicochemical Properties: Developing ML models to accurately predict properties such as solubility, boiling point, and reactivity for a wide range of derivatives. This can help prioritize synthetic targets and reduce experimental costs.

Designing Novel Compounds: Using generative ML models to design new molecules based on the this compound core with optimized properties for specific applications, such as enhanced biological activity or improved material performance. schrodinger.com ML algorithms, like random forests, have shown promise in predicting reaction performance and can be applied to design new molecules. princeton.eduresearchgate.net

Understanding Structure-Activity Relationships: Applying ML to large datasets of related compounds to identify key structural features that govern their activity, providing valuable insights for rational drug design and materials development. fnasjournals.com

Expanding Applications in Materials Science and Specialized Chemical Synthesis

The unique combination of a reactive hydroxyl group and a substituted aromatic ring makes this compound a valuable building block for the synthesis of a variety of organic materials and specialty chemicals.

Emerging opportunities in this domain include:

Polymer Chemistry: Incorporating this compound as a monomer or modifying agent in the synthesis of polymers with tailored properties, such as thermal stability, flame retardancy, or specific optical and electronic characteristics.

Pharmaceutical and Agrochemical Synthesis: Utilizing it as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Its structure is a potential starting point for creating new therapeutic agents and crop protection products.

Liquid Crystals: Investigating the potential of its derivatives to form liquid crystalline phases, which are essential for display technologies and other optoelectronic devices.

Organic Semiconductors: Exploring its use in the synthesis of novel organic semiconductor materials for applications in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.net

Q & A

Q. What synthetic routes are commonly employed for (2-Chloro-6-methylphenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reduction of the corresponding aldehyde [(2-chloro-6-methylphenyl)formaldehyde] using sodium borohydride (NaBH₄) in methanol at 0–5°C. Reaction optimization involves monitoring pH (neutral to slightly basic) and temperature control to avoid over-reduction or side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . For scale-up, fractional distillation under reduced pressure (50–60°C, 0.1 mmHg) ensures high purity (>98%).

Q. How can the purity of this compound be validated in academic research?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min .

- ¹H NMR : Key signals include δ 4.65 (s, 2H, -CH₂OH), δ 2.35 (s, 3H, -CH₃), and δ 7.15–7.40 (m, 3H, aromatic protons) .

- GC-MS : Monitor for trace impurities (e.g., unreacted aldehyde) using electron ionization (EI) at 70 eV; parent ion m/z = 170 (M⁺) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid prolonged exposure to light or moisture, as the compound is prone to oxidation (forming the corresponding ketone) and hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from stereochemical impurities or residual solvents. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 171.0425) and 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with computational methods (DFT-based chemical shift predictions) using Gaussian 16 with the B3LYP/6-31G(d) basis set .

Q. What experimental strategies are effective for studying the oxidative degradation pathways of this compound?

- Methodological Answer : Accelerated stability testing under forced oxidation (40°C/75% RH, 0.1% H₂O₂) identifies major degradation products. Use LC-QTOF-MS to detect intermediates like (2-chloro-6-methylphenyl)formaldehyde (m/z 154.0164) and chlorinated quinones. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., using ORCA 5.0) to map potential energy surfaces for reactions such as esterification or nucleophilic substitution. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic attack. Validate with experimental Hammett substituent constants (σₚ for -Cl and -CH₃ groups) to correlate with observed reaction rates .

Q. What methodologies are recommended for isolating trace impurities in this compound?

- Methodological Answer : Employ preparative HPLC with a phenyl-hexyl column and isocratic elution (acetonitrile/water, 60:40 v/v). For genotoxic impurities (e.g., chlorinated biphenyls), use UPLC-MS/MS with a detection limit of 0.1 ppm. Confirm structures via NOESY NMR and spiking with reference standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-run NMR in deuterated DMSO (which mimics computational solvent models) and compare with DFT-predicted shifts. For flexible moieties (e.g., -CH₂OH), perform molecular dynamics simulations (AMBER) to assess rotamer populations. Adjust computational models to include explicit solvent molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.